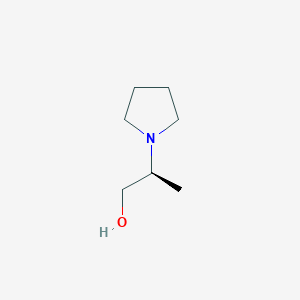![molecular formula C12H22Cl3N3O B6210214 dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride CAS No. 2241141-01-3](/img/new.no-structure.jpg)
dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a pyridine moiety through an ether linkage, with a dimethylamine group further enhancing its chemical properties. The trihydrochloride form indicates the presence of three hydrochloride ions, which often improve the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of 4-hydroxy-2-methylpyridine with 3-chloropyrrolidine in the presence of a base such as potassium carbonate to form the pyrrolidin-3-yloxy-pyridine intermediate. This intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamine group. The final step involves the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine moieties may facilitate binding to these targets, while the dimethylamine group can enhance the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities.
Pyridine derivatives: Compounds such as 2-methylpyridine and 4-hydroxypyridine are structurally related.
Uniqueness
Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})amine trihydrochloride is unique due to its combination of a pyrrolidine ring, pyridine moiety, and dimethylamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2241141-01-3 |
|---|---|
Molecular Formula |
C12H22Cl3N3O |
Molecular Weight |
330.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



